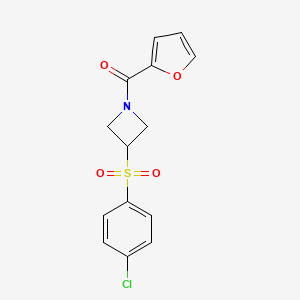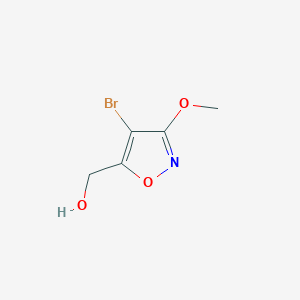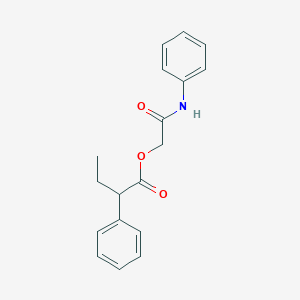
2-Oxo-2-(phenylamino)ethyl 2-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 2-oxo-2-(phenylamino)acetate” is a compound with the CAS Number: 1457-85-8. It has a molecular weight of 193.2 and its IUPAC name is ethyl anilino (oxo)acetate .
Molecular Structure Analysis
The molecular structure of “Ethyl (2R)-3-oxo-2-phenylbutanoate” is C12H14O3 with an average mass of 206.238 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl (2R)-3-oxo-2-phenylbutanoate” include a density of 1.1±0.1 g/cm3, boiling point of 281.6±20.0 °C at 760 mmHg, and a molar refractivity of 56.1±0.3 cm3 .
Scientific Research Applications
Perfumery and Fragrance Fixatives
2-Oxo-2-(phenylamino)ethyl 2-phenylbutanoate: (also known as ethyl 2-oxo-2-(phenylamino)acetate ) has been studied for its fixative effect in fine fragrances. Fixatives play a crucial role in slowing down the evaporation of volatile fragrance compounds. In various perfume applications, this compound has demonstrated the ability to stabilize fragrant molecules, enhancing their longevity and overall scent profile .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-anilino-2-oxoethyl) 2-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-16(14-9-5-3-6-10-14)18(21)22-13-17(20)19-15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTSQFDAOKYKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(phenylamino)ethyl 2-phenylbutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

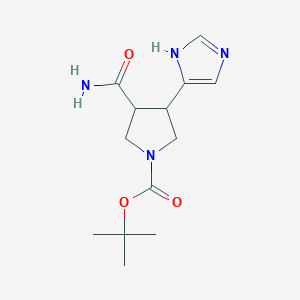

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2537396.png)

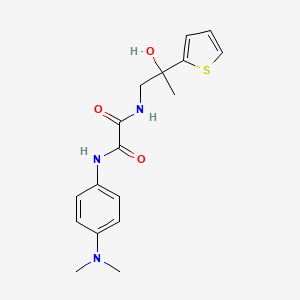
![1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2537402.png)
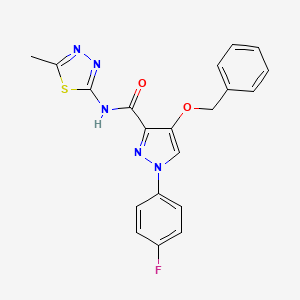
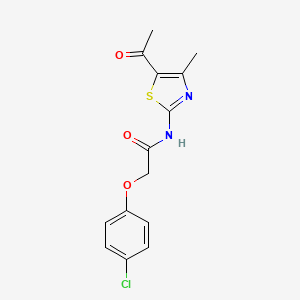
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2537406.png)
![2-[Methyl(6-methylpyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2537407.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2537408.png)

